molecular formula C6H4F2N4O2 B11715404 1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile

1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile

Cat. No.: B11715404
M. Wt: 202.12 g/mol
InChI Key: HFNZSKBVCWXSEB-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoroethyl group imparts unique properties to the molecule, making it a valuable candidate for various applications. This compound is characterized by its pyrazole ring, which is a common scaffold in many biologically active molecules.

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods often involve optimization of these steps to improve yield and reduce costs. This may include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Addition: The carbonitrile group can participate in addition reactions, forming various derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The difluoroethyl group enhances the lipophilicity of the compound, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The nitro group can participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazole ring with the difluoroethyl and nitro groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H4F2N4O2

Molecular Weight

202.12 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-3-nitropyrazole-4-carbonitrile

InChI

InChI=1S/C6H4F2N4O2/c7-5(8)3-11-2-4(1-9)6(10-11)12(13)14/h2,5H,3H2

InChI Key

HFNZSKBVCWXSEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)F)[N+](=O)[O-])C#N

Origin of Product

United States

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